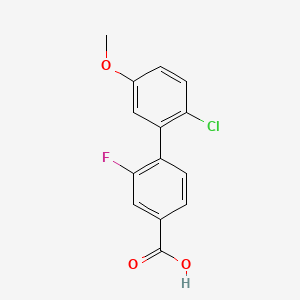

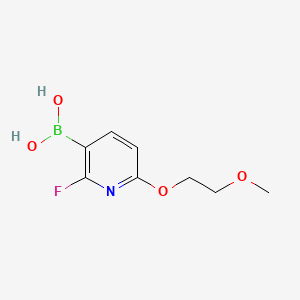

(2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl)boronic acid

Übersicht

Beschreibung

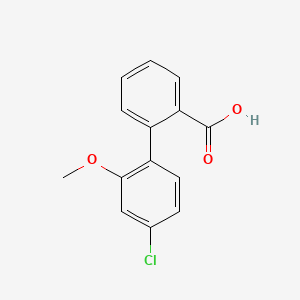

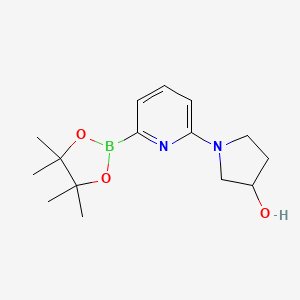

“(2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl)boronic acid” is a chemical compound with the linear formula C6H7BFNO3 . It is used in various chemical reactions and has a molecular weight of 170.94 .

Chemical Reactions Analysis

This compound can be used as a reagent in various chemical reactions. For instance, it can be used in phosphine-free Suzuki-Miyaura cross-coupling reactions . It can also be used in regioselective Suzuki-Miyaura coupling and tandem palladium-catalyzed intramolecular aminocarbonylation and annulation .Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 170.94 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the resources.Wissenschaftliche Forschungsanwendungen

Electrochemical Biosensors

Research has highlighted the use of boronic acids, such as (2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl)boronic acid, in the construction of electrochemical biosensors. These biosensors leverage the unique binding properties of boronic acids to diols, such as sugars, enabling the selective detection of various biomolecules. Notably, these biosensors have been developed for monitoring sugars, glycated hemoglobin (HbA1c), and fluoride ions. They offer a non-enzymatic approach to glucose sensing and have potential applications in monitoring blood glucose levels and detecting various compounds like lectins, steroids, and bacteria (Wang et al., 2014).

Environmental Analysis

The compound has been mentioned in the context of environmental analysis, particularly related to the monitoring and understanding of persistent and toxic substances like per- and polyfluoroalkyl substances (PFAS). The review discussed the need for comprehensive monitoring of these substances, including their environmental fate and effects (Munoz et al., 2019).

Medical Diagnostics and Treatment

Boron-containing compounds have been noted for their application in medical diagnostics and treatment. A review on individual BODIPY and BODIPY-based functional materials emphasized their role in molecular sensorics, particularly in sensing biomolecules and bioprocesses. The versatility of these compounds in drug carrier modification and their potential in cancer treatment were also highlighted (Marfin et al., 2017).

Polymer Analysis

A critical review of fluoropolymers, including those related to (2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl)boronic acid, focused on the distinct properties and classifications of these materials. The review argued for the differentiation of fluoropolymers from other polymeric and non-polymeric PFAS for hazard assessment or regulatory purposes, emphasizing their unique chemical and physical properties (Henry et al., 2018).

Therapeutic Applications

Boronic acids have been highlighted in drug design for their potential in developing new classes of anti-bacterial, anti-fungal, anti-protozoal, and anti-viral agents. The review discussed the promising prospects of benzoxaborole derivatives in medicinal chemistry and their emerging therapeutic applications (Nocentini et al., 2018).

Eigenschaften

IUPAC Name |

[2-fluoro-6-(2-methoxyethoxy)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BFNO4/c1-14-4-5-15-7-3-2-6(9(12)13)8(10)11-7/h2-3,12-13H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDEHUASTXYZYKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1)OCCOC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681693 | |

| Record name | [2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl)boronic acid | |

CAS RN |

1253575-61-9 | |

| Record name | [2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

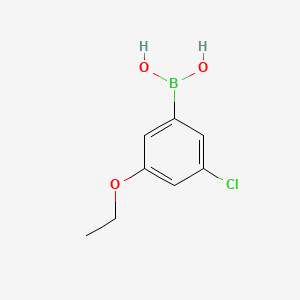

![7-(3-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B572546.png)